2-(3,6-Dihexyloxyxanthen-9-yl)benzamide
Overview
Description
“2-(3,6-Dihexyloxyxanthen-9-yl)benzamide” is a chemical compound with the molecular formula C32H39NO4 . It has a molecular weight of 501.67 . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C32H39NO4/c1-3-5-7-11-19-35-23-15-17-27-29(21-23)37-30-22-24(36-20-12-8-6-4-2)16-18-28(30)31(27)25-13-9-10-14-26(25)32(33)34/h9-10,13-18,21-22,31H,3-8,11-12,19-20H2,1-2H3,(H2,33,34) .Physical and Chemical Properties Analysis
The compound is solid at 20°C . It has a melting point range of 125.0 to 129.0°C, with a specific melting point at 127°C . The compound is soluble in dimethylformamide .Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
A study developed novel fluorescence probes to selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and peroxidase intermediates. These probes, designed with xanthen-9-yl benzamide derivatives, show minimal fluorescence by themselves but produce a strong fluorescent signal upon reacting with hROS and hypochlorite, facilitating the differentiation and detection of specific ROS in biological and chemical applications (Setsukinai et al., 2003).
Potential Anti-fibrosis Drug
Another study investigated the pharmacokinetics, metabolism, and tissue distribution of a novel ALK5 inhibitor, showing promise as an oral anti-fibrotic drug. This compound suppressed renal and hepatic fibrosis and exerted anti-metastatic effects in a breast cancer model, with significant oral bioavailability and distribution into liver, kidneys, and lungs (Kim et al., 2008).
Histone Deacetylase Inhibitors for Alzheimer's Disease
A series of 5-aroylindolyl-substituted hydroxamic acids were developed, showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds not only reduced the level and aggregation of phosphorylated tau proteins but also exhibited neuroprotective activity and potential for treating Alzheimer's disease (Lee et al., 2018).
Antibacterial Activity
Research on novel benzamide derivatives, including xanthen-9-yl benzamides, revealed their fluorescent properties and thermal stability. These compounds were tested for antibacterial activities against various bacteria, demonstrating potential applications in developing new antibacterial agents (Patil et al., 2015).
Properties
IUPAC Name |
2-(3,6-dihexoxy-9H-xanthen-9-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-3-5-7-11-19-35-23-15-17-27-29(21-23)37-30-22-24(36-20-12-8-6-4-2)16-18-28(30)31(27)25-13-9-10-14-26(25)32(33)34/h9-10,13-18,21-22,31H,3-8,11-12,19-20H2,1-2H3,(H2,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYUAGPQJCRKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OCCCCCC)C4=CC=CC=C4C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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